1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride
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Overview
Description
1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride is a chemical compound known for its unique structure and properties It is a derivative of pyridinium, a class of compounds widely studied for their diverse applications in chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride typically involves the reaction of 4-methoxypyridine with dimethylcarbamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic substitution and purification .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques ensures that the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, resulting in the breakdown of the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield 4-methoxypyridine and dimethylamine, while oxidation can lead to the formation of various oxidized derivatives .
Scientific Research Applications
1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential as a biochemical probe, helping to elucidate the mechanisms of various biological processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, with ongoing research aimed at elucidating these mechanisms in greater detail .
Comparison with Similar Compounds
Similar Compounds
Neostigmine methylsulfate: A compound with a similar structure, used as an anticholinesterase agent.
1-(((Diethylamino)carbonyl)oxy)-4-methoxypyridinium chloride: An analogue with different alkyl groups, affecting its reactivity and applications.
Uniqueness
1-(((Dimethylamino)carbonyl)oxy)-4-methoxypyridinium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications where precise control over chemical reactions is required .
Properties
CAS No. |
122183-32-8 |
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Molecular Formula |
C9H13ClN2O3 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
(4-methoxypyridin-1-ium-1-yl) N,N-dimethylcarbamate;chloride |
InChI |
InChI=1S/C9H13N2O3.ClH/c1-10(2)9(12)14-11-6-4-8(13-3)5-7-11;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI Key |
XNEUDMKYLXRUJS-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)O[N+]1=CC=C(C=C1)OC.[Cl-] |
Origin of Product |
United States |
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